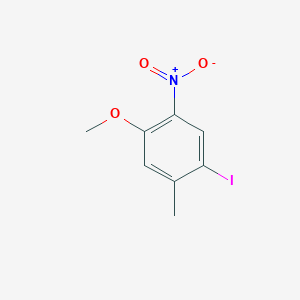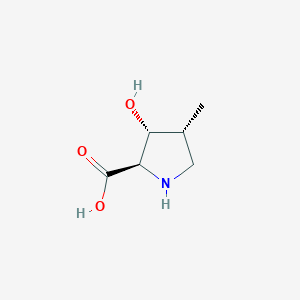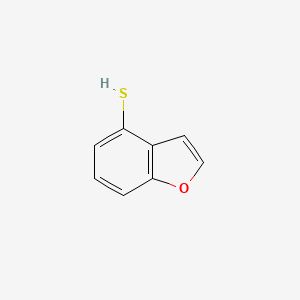
1-Benzofuran-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-4-thiol is a heterocyclic organic compound that features a benzofuran ring fused with a thiol group at the 4-position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the benzofuran ring. The thiol group is then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of benzofuran-4-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzofuran derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzofuran-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: Benzofuran-4-thiol derivatives are investigated for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, polymers, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzofuran-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of key enzymes involved in disease processes, making benzofuran-4-thiol a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: Lacks the thiol group but shares the benzofuran core structure.
Benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the furan ring.
Uniqueness
Benzofuran-4-thiol is unique due to the presence of both the benzofuran ring and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
173306-95-1 |
|---|---|
Molekularformel |
C8H6OS |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
1-benzofuran-4-thiol |
InChI |
InChI=1S/C8H6OS/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,10H |
InChI-Schlüssel |
FIGIMNVKSZXLEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C(=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
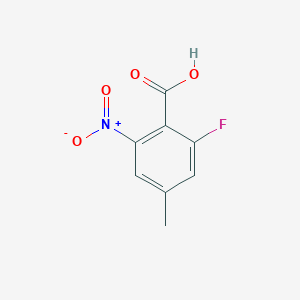
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
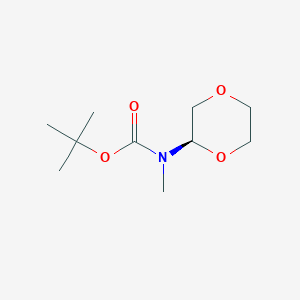
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
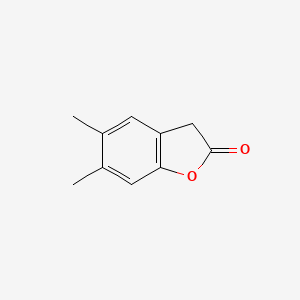
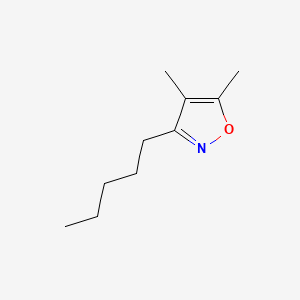
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
